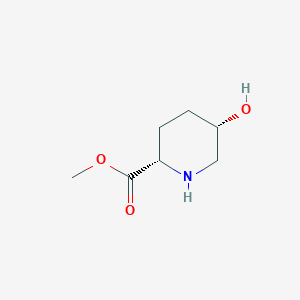

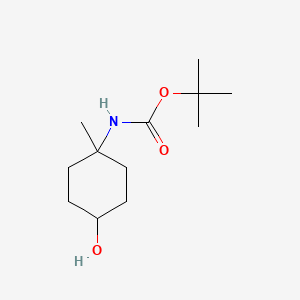

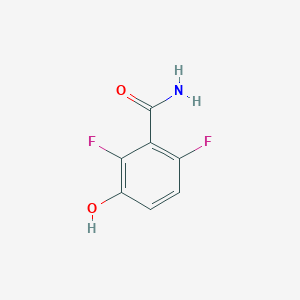

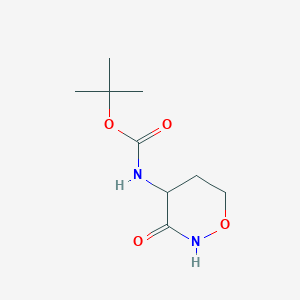

![molecular formula C14H24ClN B1390251 Spiro[adamantane-2,4'-piperidine] hydrochloride CAS No. 1797363-68-8](/img/structure/B1390251.png)

Spiro[adamantane-2,4'-piperidine] hydrochloride

Übersicht

Beschreibung

Spiro[adamantane-2,4’-piperidine] hydrochloride is a chemical compound with the CAS Number: 1797363-68-8 . It has a molecular weight of 241.8 . It is a powder in physical form .

Physical And Chemical Properties Analysis

Spiro[adamantane-2,4’-piperidine] hydrochloride is a powder in physical form . It has a molecular weight of 241.8 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Influenza A Virus Activity

Spiro[adamantane-2,4'-piperidine] hydrochloride and its derivatives have demonstrated significant activity against the influenza A virus. For instance, spiro[piperidine-2,2'-adamantane], a closely related compound, has been identified as one of the most potent synthetic anti-influenza A aminoadamantanes tested, capable of forming hydrogen bonds within the receptor and exhibiting activity against influenza A H3N2 virus (Fytas et al., 2010). Additionally, various spiro[adamantane-2,4'-piperidine] derivatives have been synthesized and found effective against influenza A, showing promise as anti-influenza agents (Kolocouris et al., 2007).

Histone Deacetylase (HDAC) Inhibition

Spiro[adamantane-2,4'-piperidine] hydrochloride derivatives have been explored as histone deacetylase (HDAC) inhibitors. These compounds, especially those with hydroxamic acid derivatives, have shown the ability to inhibit nuclear extract HDACs and demonstrated antiproliferative activity on different tumor cell lines. Notably, some derivatives have exhibited good oral bioavailability and tumor growth inhibition in murine models (Varasi et al., 2011).

Structural and Synthetic Insights

Spiro[adamantane-2,4'-piperidine] and its derivatives have been subjects of extensive synthetic research. Studies have been conducted to develop new synthetic routes, such as the intramolecular Mannich reaction, to prepare spiropiperidine skeletons efficiently (Ciblat et al., 2001). These studies provide valuable insights into the structural aspects and synthetic methodologies applicable to spiro[adamantane-2,4'-piperidine] hydrochloride.

Photolabeling in Biological Membranes

Adamantanediazirine, a derivative of spiro[adamantane-2,4'-piperidine], has been used as a photoactivatable reagent for labeling intrinsic proteins in biological membranes. This application helps distinguish intrinsic from extrinsic membrane proteins and locate amino acid residues within intrinsic proteins that are in contact with the lipid bilayer (Bayley & Knowles, 1980).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Spiro[adamantane-2,4’-piperidine] hydrochloride are not mentioned in the search results, there is a general interest in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner, which is a significant objective in organic and medicinal chemistry .

Wirkmechanismus

Mode of Action

It’s worth noting that the structurally similar compound, amantadine, is known to increase dopamine release in the brain . This could potentially hint at a similar mechanism for Spiro[adamantane-2,4’-piperidine] hydrochloride, but further studies are required to confirm this.

Biochemical Pathways

The biochemical pathways affected by Spiro[adamantane-2,4’-piperidine] hydrochloride are currently unknown

Eigenschaften

IUPAC Name |

spiro[adamantane-2,4'-piperidine];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-3-15-4-2-14(1)12-6-10-5-11(8-12)9-13(14)7-10;/h10-13,15H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXIIKSBTFCVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3CC4CC(C3)CC2C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[adamantane-2,4'-piperidine] hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

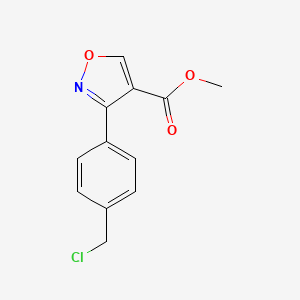

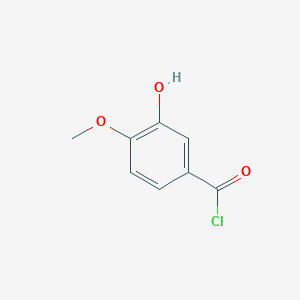

![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)